molecular formula C20H28F2N2 B4924549 1-cyclohexyl-2-(2,6-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine CAS No. 419578-52-2

1-cyclohexyl-2-(2,6-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine

Cat. No. B4924549
CAS RN: 419578-52-2
M. Wt: 334.4 g/mol
InChI Key: YQXOABLFXYUKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-cyclohexyl-2-(2,6-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine” is a nitrogen-containing heterocyclic compound . It is not intended for human or veterinary use and is for research use only. The molecular formula is C20H28F2N2 and the molecular weight is 334.4 g/mol.


Synthesis Analysis

Pyrrolopyrazine derivatives, including “1-cyclohexyl-2-(2,6-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine”, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The pyrrolopyrazine scaffold in “1-cyclohexyl-2-(2,6-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine” includes a pyrrole ring and a pyrazine ring .

Future Directions

The pyrrolopyrazine structure, including “1-cyclohexyl-2-(2,6-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine”, is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

1-cyclohexyl-2-[(2,6-difluorophenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28F2N2/c21-17-8-4-9-18(22)16(17)14-24-13-12-23-11-5-10-19(23)20(24)15-6-2-1-3-7-15/h4,8-9,15,19-20H,1-3,5-7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXOABLFXYUKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2C3CCCN3CCN2CC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-2-[(2,6-difluorophenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine

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